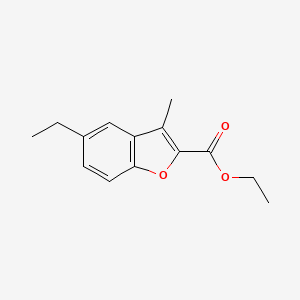

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is a compound with a molecular weight of 248.28 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis information for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is not available, benzofuran compounds can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling .Molecular Structure Analysis

The InChI code for Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is 1S/C14H16O4/c1-4-16-10-6-7-12-11 (8-10)9 (3)13 (18-12)14 (15)17-5-2/h6-8H,4-5H2,1-3H3 .Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies and Chemical Reactions:

- Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate derivatives have been synthesized through various chemical reactions, showcasing the versatility of benzofuran compounds in organic synthesis. For instance, the one-pot synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the reactivity of such compounds under Friedländer condensation reaction conditions (Gao et al., 2011).

Catalysis and Reaction Pathways:

- The compound has been involved in studies related to renewable PET production, highlighting its role in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors (Pacheco et al., 2015).

Biological Activities and Applications

Antimicrobial Activities:

- New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have shown potential biological activities. Their synthesis and subsequent testing revealed abilities to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, showcasing the therapeutic potential of benzofuran derivatives in antiviral research (Mubarak et al., 2007).

Material Science and Polymer Chemistry

Polymerization Properties:

- The study of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate has revealed spontaneous thermoreversible polymerization capabilities. This research contributes to the understanding of polymer properties, including thermoreversibility and solubility, which are essential for developing new materials (Cappelli et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities . They have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

The exact mode of action of benzofuran derivatives can vary depending on the specific compound and its structure. Some benzofuran derivatives have been found to exhibit cytotoxic properties, indicating that they may interact with cellular components to inhibit cell growth .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways, depending on their specific targets. For example, some benzofuran derivatives have been found to have anticancer activities, suggesting that they may affect pathways involved in cell growth and proliferation .

Result of Action

The result of the action of benzofuran derivatives can vary depending on their specific targets and mode of action. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Properties

IUPAC Name |

ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYANIVKQRBOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2971065.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971067.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2971071.png)

![1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2971072.png)

![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2971075.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2971077.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971079.png)

![tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2971080.png)

![2-(methylsulfanyl)-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2971082.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2971084.png)